molecular formula C8H10BrNO B1292058 (4-Bromo-2-methoxyphenyl)methanamine CAS No. 1071037-16-5

(4-Bromo-2-methoxyphenyl)methanamine

Cat. No. B1292058
CAS RN: 1071037-16-5
M. Wt: 216.07 g/mol
InChI Key: GCDXWVWSBBYXKW-UHFFFAOYSA-N
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Description

The compound "(4-Bromo-2-methoxyphenyl)methanamine" is a brominated and methoxylated aromatic amine. While the specific compound is not directly studied in the provided papers, related compounds with similar functional groups have been investigated for various applications, including as chemosensors and in nonlinear optical materials.

Synthesis Analysis

The synthesis of related compounds involves various routes, such as the reaction of 4-bromophenol with benzoyl chloride to produce (5-bromo-2-hydroxyphenyl)(phenyl)methanone , and the condensation of p-Toluic hydrazide and glycine to form 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine . These methods highlight the versatility in synthesizing brominated aromatic compounds with different substituents.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography and spectroscopy. For instance, the crystal structure of (4-Methoxyphenyl)methanaminium bromide was determined to be monoclinic with a P21/c space group, and the methoxy group was found to be co-planar with the phenylene moiety . Similarly, the structure of 2-[(4-Bromophenyl)iminomethyl]-6-methoxyphenol was supported by the conjugation of the imino group and the aromatic system .

Chemical Reactions Analysis

The reactivity of these compounds is influenced by the presence of functional groups that can participate in various interactions. For example, the N-H---Br interaction in (4-Methoxyphenyl)methanaminium bromide contributes to its stability and bonding nature . The intramolecular charge transfer (ICT) in 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine is responsible for its selective chemosensor properties for Ag(+) ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are diverse. The (4-Methoxyphenyl)methanaminium bromide crystal is stable up to 219°C and exhibits high third-order nonlinearity, which is significant for nonlinear optical applications . The chemosensor based on 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine has a low limit of detection for Ag(+) ions, demonstrating its potential in selective metal ion detection .

Scientific Research Applications

Metabolic Studies

The compound (4-Bromo-2-methoxyphenyl)methanamine and its derivatives, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), have been a subject of metabolic studies. For example, Kanamori et al. (2002) studied the in vivo metabolism of 2C-B in rats, identifying various metabolites and suggesting two main metabolic pathways operative in rats (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002). Similarly, Poklis et al. (2014) presented a case of severe intoxication by a derivative of this compound, developing a method for its identification and quantification in serum and urine (Poklis, Nanco, Troendle, Wolf, & Poklis, 2014).

Nonlinear Optical Applications

The research by Umarani et al. (2018) focused on the development of a new crystal, (4-Methoxyphenyl) methanaminium bromide, for nonlinear optical applications. They explored its structural analysis and investigated its optical properties, suggesting potential applications in this field (Umarani, Thiruvalluvar, & Raja, 2018).

Antimicrobial Activities

A series of derivatives of (4-Methoxyphenyl)methanamine showed potential in antimicrobial activities. Thomas et al. (2010) synthesized a new series of methanamine derivatives and evaluated them for their in vitro antibacterial and antifungal activities, noting moderate to very good activities (Thomas, Adhikari, & Shetty, 2010). Xu et al. (2003) isolated bromophenols from the marine red alga Rhodomela confervoides, including derivatives of this compound, and found them to have moderate antimicrobial activity (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).

Crystallographic Studies

The compound and its derivatives have been used in crystallographic studies. El Glaoui et al. (2010) reported on a crystal compound involving (2-methoxyphenyl)methanamine, exploring its hydrogen bonding and interaction patterns, which could be relevant for understanding its structural properties (El Glaoui, Jeanneau, Zeller, Lefebvre, & Ben Nasr, 2010).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335, indicating that it can cause skin burns, eye damage, and may cause respiratory irritation .

properties

IUPAC Name

(4-bromo-2-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDXWVWSBBYXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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